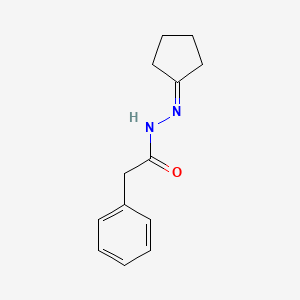
2,2-diphenyl-N'-(2,7,8-trimethyl-4-quinolinyl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-diphenyl-N'-(2,7,8-trimethyl-4-quinolinyl)acetohydrazide, also known as DPAH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. DPAH belongs to the class of hydrazide derivatives and has shown promising results in scientific research studies.
作用机制
The mechanism of action of 2,2-diphenyl-N'-(2,7,8-trimethyl-4-quinolinyl)acetohydrazide involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. 2,2-diphenyl-N'-(2,7,8-trimethyl-4-quinolinyl)acetohydrazide has been shown to inhibit the activity of various kinases and phosphatases that are involved in the regulation of cell growth and survival. The compound also inhibits the activity of histone deacetylases, which play a crucial role in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
2,2-diphenyl-N'-(2,7,8-trimethyl-4-quinolinyl)acetohydrazide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the improvement of glucose tolerance. The compound has also been shown to have antioxidant properties and can potentially be used in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of 2,2-diphenyl-N'-(2,7,8-trimethyl-4-quinolinyl)acetohydrazide is its potential as a therapeutic agent for various diseases. The compound has shown promising results in preclinical studies and can potentially be developed into a drug. However, one of the limitations of 2,2-diphenyl-N'-(2,7,8-trimethyl-4-quinolinyl)acetohydrazide is its low solubility, which can pose challenges in its formulation and delivery.
未来方向
There are several future directions for the research on 2,2-diphenyl-N'-(2,7,8-trimethyl-4-quinolinyl)acetohydrazide. One of the potential directions is the development of 2,2-diphenyl-N'-(2,7,8-trimethyl-4-quinolinyl)acetohydrazide derivatives with improved solubility and bioavailability. Additionally, the compound can be further studied for its potential applications in the treatment of other diseases such as cardiovascular diseases and neurodegenerative diseases. The mechanism of action of 2,2-diphenyl-N'-(2,7,8-trimethyl-4-quinolinyl)acetohydrazide can also be further elucidated to understand its effects on various signaling pathways and enzymes. Overall, the research on 2,2-diphenyl-N'-(2,7,8-trimethyl-4-quinolinyl)acetohydrazide has shown promising results and has the potential to contribute to the development of new therapeutic agents for various diseases.
合成方法
The synthesis of 2,2-diphenyl-N'-(2,7,8-trimethyl-4-quinolinyl)acetohydrazide can be achieved through several methods, including the reaction of 2,7,8-trimethyl-4-quinolinecarboxylic acid hydrazide with 2,2-diphenylacetyl chloride in the presence of a base. The reaction mixture is then subjected to further purification steps to obtain pure 2,2-diphenyl-N'-(2,7,8-trimethyl-4-quinolinyl)acetohydrazide. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
2,2-diphenyl-N'-(2,7,8-trimethyl-4-quinolinyl)acetohydrazide has been extensively studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. The compound has shown promising results in inhibiting the growth of cancer cells and inducing cell death in various cancer cell lines. 2,2-diphenyl-N'-(2,7,8-trimethyl-4-quinolinyl)acetohydrazide has also been shown to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease. Additionally, 2,2-diphenyl-N'-(2,7,8-trimethyl-4-quinolinyl)acetohydrazide has been studied for its antidiabetic properties and has shown to improve glucose tolerance in animal models.
属性
IUPAC Name |
2,2-diphenyl-N'-(2,7,8-trimethylquinolin-4-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-17-14-15-22-23(16-18(2)27-25(22)19(17)3)28-29-26(30)24(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-16,24H,1-3H3,(H,27,28)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBJYZIPERAYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=C2C=C1)NNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N'-(2,7,8-trimethylquinolin-4-yl)acetohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5214587.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5214595.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5214604.png)
![N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline](/img/structure/B5214607.png)


![3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5214632.png)

![3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B5214657.png)

![2-(1,3-benzoxazol-2-ylthio)-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B5214676.png)

